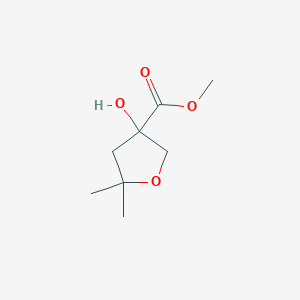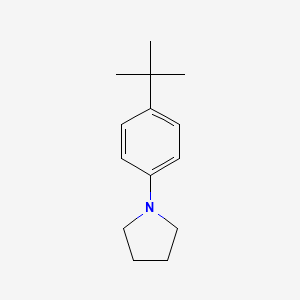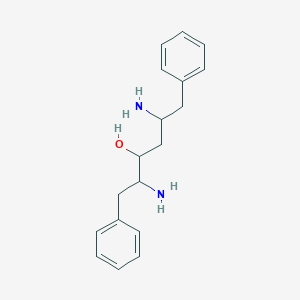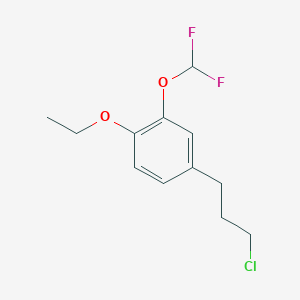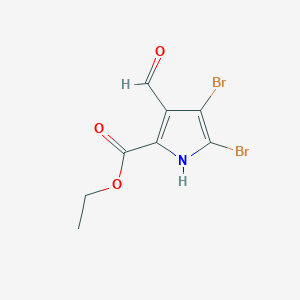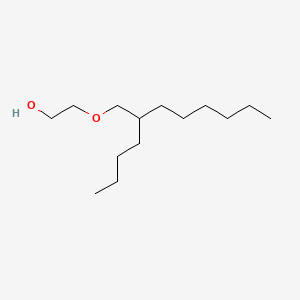
2-Butyloctan-1-ol, ethoxylated
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyloctan-1-ol, ethoxylated, also known as ethoxylated 2-butyloctanol, is a surfactant commonly used in various industrial applications. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. The compound is characterized by the presence of ethoxy groups attached to the 2-butyloctanol molecule, which enhances its surfactant properties .
Vorbereitungsmethoden
2-Butyloctan-1-ol, ethoxylated is typically synthesized by the ethoxylation of 2-butyloctanol. The process involves the reaction of 2-butyloctanol with ethylene oxide in the presence of a catalyst, usually a base such as potassium hydroxide. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired degree of ethoxylation . Industrial production methods often involve continuous processes to ensure consistent product quality and efficiency .
Analyse Chemischer Reaktionen
2-Butyloctan-1-ol, ethoxylated undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethoxylated alcohol back to its parent alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Butyloctan-1-ol, ethoxylated has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in biological research as a detergent to solubilize proteins and other biomolecules.
Medicine: It is used in pharmaceutical formulations to improve the solubility and bioavailability of drugs.
Industry: The compound is widely used in industrial applications, including as a lubricant, emulsifier, and cleaning agent
Wirkmechanismus
The mechanism of action of 2-Butyloctan-1-ol, ethoxylated is primarily based on its surfactant properties. The ethoxy groups enhance the compound’s ability to reduce surface tension, allowing it to interact with and solubilize various substances. This makes it effective in applications such as detergents and emulsifiers. The molecular targets and pathways involved depend on the specific application and the substances being solubilized .
Vergleich Mit ähnlichen Verbindungen
2-Butyloctan-1-ol, ethoxylated can be compared with other ethoxylated alcohols, such as:
2-Butyl-1-octanol: Similar in structure but without ethoxylation, making it less effective as a surfactant.
Isododecyl alcohol: Another ethoxylated alcohol with different chain length and properties.
The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring strong surfactant action .
Eigenschaften
CAS-Nummer |
60636-37-5 |
|---|---|
Molekularformel |
C14H30O2 |
Molekulargewicht |
230.39 g/mol |
IUPAC-Name |
2-(2-butyloctoxy)ethanol |
InChI |
InChI=1S/C14H30O2/c1-3-5-7-8-10-14(9-6-4-2)13-16-12-11-15/h14-15H,3-13H2,1-2H3 |
InChI-Schlüssel |
JLXNHGNJNWKTFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCC)COCCO |
Verwandte CAS-Nummern |
60636-37-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


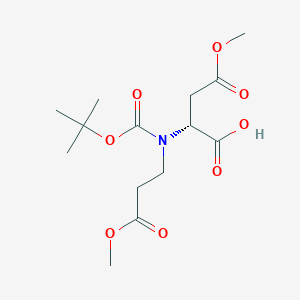
![Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]-](/img/structure/B14073699.png)
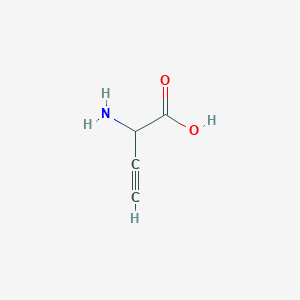
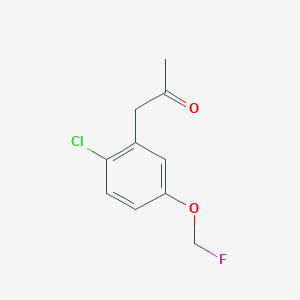
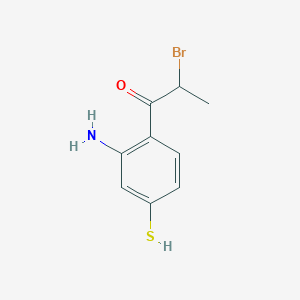
![2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane](/img/structure/B14073728.png)
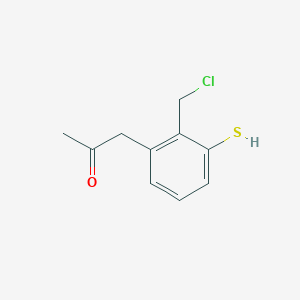
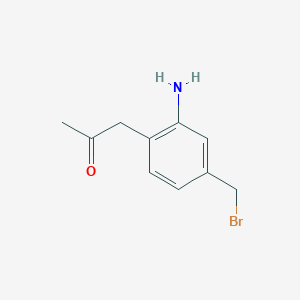
![(R)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14073741.png)
